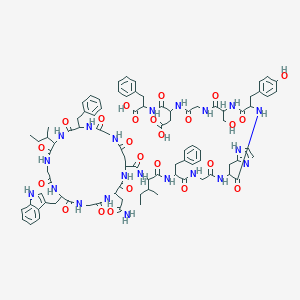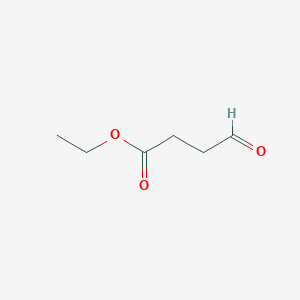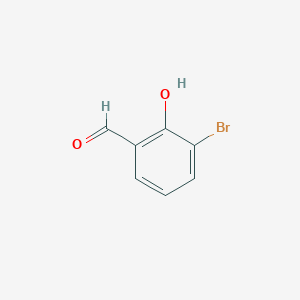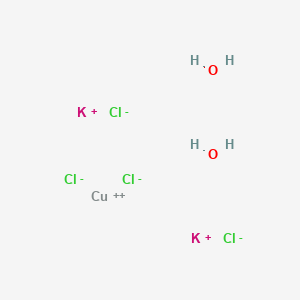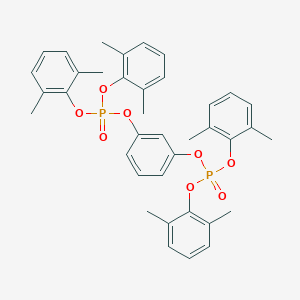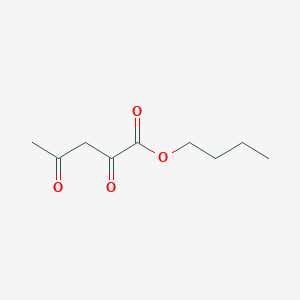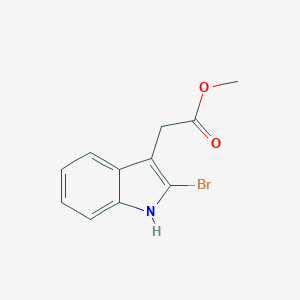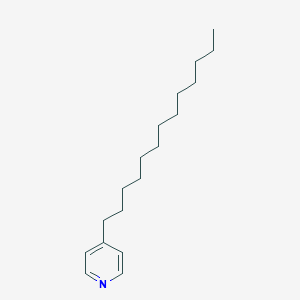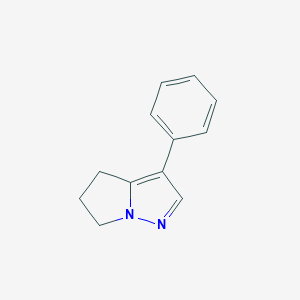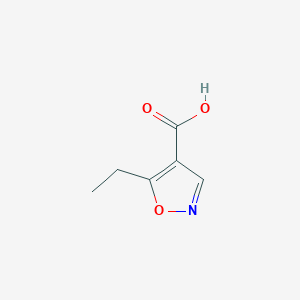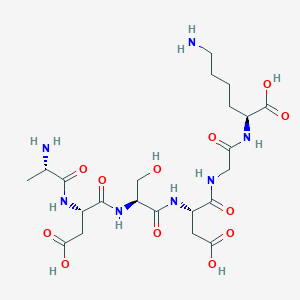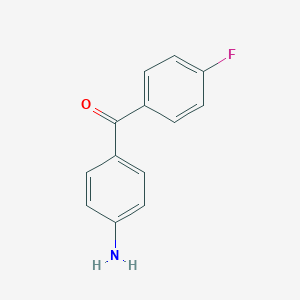
(4-氨基苯基)(4-氟苯基)甲酮
概述
描述
“(4-Aminophenyl)(4-fluorophenyl)methanone” is a chemical compound with the CAS Number: 10055-40-0 . It has a molecular weight of 215.23 and its IUPAC name is (4-aminophenyl) (4-fluorophenyl)methanone .
Molecular Structure Analysis
The InChI code for “(4-Aminophenyl)(4-fluorophenyl)methanone” is 1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(4-Aminophenyl)(4-fluorophenyl)methanone” has a molecular weight of 215.23 . It is recommended to be stored at ambient temperature .科学研究应用
抗肿瘤活性
(4-氨基苯基)(4-氟苯基)甲酮及其衍生物在癌症研究中显示出潜力。例如,一项研究合成了3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲酮,显示出对多种癌细胞系增殖的显著抑制作用,表明具有抗肿瘤潜力(Tang & Fu, 2018)。
抗菌活性
与(4-氨基苯基)(4-氟苯基)甲酮密切相关的化合物,在一项研究中合成并表征,显示出显著的抗菌性能。该研究还包括分子对接以了解该化合物的抗菌机制(Shahana & Yardily, 2020)。
医学研究中的成像和可视化
在医学成像领域,(4-氨基苯基)(4-氟苯基)甲酮的衍生物已被用于开发用于大脑成像的示踪剂,特别是用于通过SPECT(单光子发射计算机断层扫描)可视化5-HT2A受体(Blanckaert et al., 2005)。
抗炎活性
一些(4-氨基苯基)(4-氟苯基)甲酮的衍生物显示出较高的抗炎活性。一项研究报告了合成这类衍生物,这些衍生物强力抑制促炎细胞因子,将其定位为治疗炎症的潜在药物(Ottosen et al., 2003)。
热力学性质和晶体结构
对(4-氨基苯基)(4-氟苯基)甲酮的研究还涉及了解其热力学性质和晶体结构。这些信息对于新材料和药物的开发至关重要(Saito et al., 1998)。
合成和分子对接研究
进一步的研究集中在合成相关化合物上,采用分子对接等技术来预测这些化合物与生物靶标的相互作用。这项研究对于药物开发和了解化合物的药代动力学至关重要(FathimaShahana & Yardily, 2020)。
安全和危害
属性
IUPAC Name |
(4-aminophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKKHFDXTWUJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342024 | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)(4-fluorophenyl)methanone | |
CAS RN |
10055-40-0 | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10055-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-1H-indole-2,3-dione](/img/structure/B158671.png)
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
